molecular formula Na B1245947 Sodium-23

Sodium-23

Cat. No. B1245947
M. Wt: 22.989769 g/mol
InChI Key: KEAYESYHFKHZAL-IGMARMGPSA-N
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Patent
US05260314

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:16][CH:5]([CH:6]([CH:8]([C:14]#[N:15])C(OCC)=O)[CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[Na:17].C([O:23][N:24]=O)CC(C)C>C(O)C>[Na:17].[N:1]12[CH2:16][CH:5]([CH:6]([C:8](=[N:24][OH:23])[C:14]#[N:15])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2 |^1:16,28|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N12CCCC(C(C1)C(C(=O)OCC)C#N)C2
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
N12CCCC(C(C1)C(C#N)=NO)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260314

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:16][CH:5]([CH:6]([CH:8]([C:14]#[N:15])C(OCC)=O)[CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[Na:17].C([O:23][N:24]=O)CC(C)C>C(O)C>[Na:17].[N:1]12[CH2:16][CH:5]([CH:6]([C:8](=[N:24][OH:23])[C:14]#[N:15])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2 |^1:16,28|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N12CCCC(C(C1)C(C(=O)OCC)C#N)C2
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
N12CCCC(C(C1)C(C#N)=NO)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260314

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:16][CH:5]([CH:6]([CH:8]([C:14]#[N:15])C(OCC)=O)[CH2:7]1)[CH2:4][CH2:3][CH2:2]2.[Na:17].C([O:23][N:24]=O)CC(C)C>C(O)C>[Na:17].[N:1]12[CH2:16][CH:5]([CH:6]([C:8](=[N:24][OH:23])[C:14]#[N:15])[CH2:7]1)[CH2:4][CH2:3][CH2:2]2 |^1:16,28|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N12CCCC(C(C1)C(C(=O)OCC)C#N)C2
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
N12CCCC(C(C1)C(C#N)=NO)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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